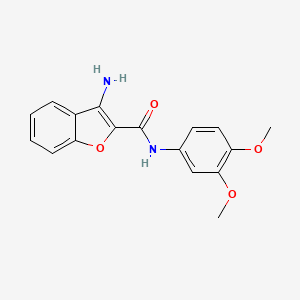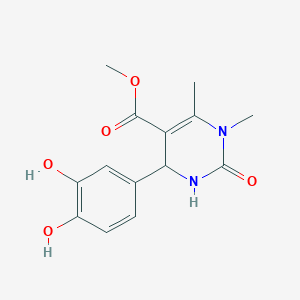![molecular formula C19H19N3O2S2 B6574260 N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-37-1](/img/structure/B6574260.png)
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (also known as NAPT), is a synthetic organic compound that is used as a biochemical and physiological research tool. It is a versatile compound that has been used in a variety of scientific research applications, including in studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. NAPT has been extensively studied due to its ability to interact with multiple proteins and enzymes, making it a valuable tool for understanding the mechanisms of drug action.
科学的研究の応用
NAPT has been used extensively in scientific research applications, including studies of drug metabolism, drug-target interactions, enzyme kinetics, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, NAPT has been used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system.
作用機序
NAPT is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. NAPT binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in acetylcholine levels in the body, which can lead to various physiological effects, such as increased alertness and improved memory.
Biochemical and Physiological Effects
NAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase acetylcholine levels in the body, which can lead to increased alertness and improved memory. In addition, NAPT has been shown to increase the activity of certain enzymes involved in drug metabolism, as well as to inhibit the activity of certain enzymes involved in drug metabolism. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine.
実験室実験の利点と制限
NAPT has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and does not require complex synthesis. However, NAPT is not very soluble in water, and its solubility can be further reduced in the presence of certain other compounds. In addition, its effects on the body can be unpredictable, making it difficult to control the dose in laboratory experiments.
将来の方向性
NAPT has a wide range of potential applications in scientific research. In the future, it may be used to study the effects of drugs on the nervous system, as well as to identify potential therapeutic targets for neurological diseases. In addition, it may be used to study the structure and function of enzymes involved in drug metabolism, as well as to study the effects of drugs on the cardiovascular system. It may also be used to study the effects of drugs on the immune system, as well as to identify potential therapeutic targets for autoimmune diseases. Finally, it may be used to study the effects of drugs on the endocrine system, as well as to identify potential therapeutic targets for endocrine-related disorders.
合成法
NAPT is synthesized through the reaction of 4-acetamidophenol, 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl chloride, and propanamide in a solvent system. This reaction is typically performed at a temperature of 80-85°C and is catalyzed by a base, such as sodium hydroxide. The reaction yields NAPT in a high yield of up to 95%.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-7-15(8-6-14)22-18(24)10-9-17-19(21-13(2)26-17)16-4-3-11-25-16/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBEBGPBFRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![2,2,5,8-tetramethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-ium iodide](/img/structure/B6574192.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)



![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6574247.png)
![N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574254.png)
![N-[4-(dimethylamino)phenyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574267.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574279.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B6574280.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B6574282.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate](/img/structure/B6574287.png)